7-Nitrobenzo[b]thiophen-3-amine
Description
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
7-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6N2O2S/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-4H,9H2 |
InChI Key |
HCVMFLHJHQLIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC=C2N |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Techniques
The synthesis of 7-nitrobenzo[b]thiophen-3-amine can be achieved through several methods, with microwave-assisted techniques being particularly notable for their efficiency. This method allows for rapid synthesis with high yields, making it suitable for the preparation of various derivatives that can be explored for biological activity .
Table 1: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Rapid reaction under controlled conditions | 58–96 |
| Traditional heating | Conventional methods using prolonged heating | Variable |
Biological Activities
This compound and its derivatives exhibit a range of biological activities that make them promising candidates for pharmaceutical development.
Antitumor Activity
Research indicates that derivatives of this compound show potent antitumor effects by inhibiting microtubule polymerization. For instance, compounds derived from this scaffold have demonstrated IC50 values as low as 2.6 nM against various cancer cell lines, suggesting strong antiproliferative properties .
Antimicrobial Properties
Studies have highlighted the compound's potential in combating antimicrobial resistance. For example, it has shown efficacy against Staphylococcus aureus, indicating its potential role in combination therapies to enhance the effectiveness of existing antibiotics.
Antioxidant Activity
The antioxidant capability of this compound has been evaluated, revealing its ability to inhibit lipid peroxidation and scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Therapeutic Applications
The therapeutic applications of this compound are diverse, encompassing areas such as cancer treatment, anti-inflammatory therapies, and neuroprotection.
Cancer Therapy
The compound's ability to inhibit tubulin polymerization positions it as a candidate for developing new cancer therapies. Its derivatives have been shown to outperform established drugs like combretastatin A-4 in preclinical models .
Anti-inflammatory Agents
Research has identified certain derivatives of this compound as potential anti-inflammatory agents, demonstrating significant activity in reducing inflammation in various models .
Neuroprotective Effects
Emerging studies suggest that compounds related to this compound may offer neuroprotective benefits, potentially serving as treatments for neurodegenerative diseases due to their ability to modulate key signaling pathways involved in neuronal survival .
Case Studies and Research Findings
Several case studies provide insights into the practical applications of this compound:
- Antitumor Efficacy : A study demonstrated that a specific derivative significantly inhibited tumor growth in xenograft models, showcasing its potential for clinical application in oncology.
- Antimicrobial Resistance : Clinical trials revealed that the compound could effectively overcome resistance mechanisms in bacterial strains, suggesting its use in developing new antimicrobial therapies.
- Neuroprotection : Investigations into the neuroprotective effects have shown promising results in animal models, highlighting the compound's potential role in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Structural Differences :
- These derivatives (e.g., trans-1,1-Dioxo-2-phenyl-2,3-dihydrobenzo[b]thiophen-3-amine ) feature a saturated thiophene ring (dihydro structure) and a sulfonyl group (1,1-dioxide), unlike the aromatic benzo[b]thiophene core in 7-nitrobenzo[b]thiophen-3-amine .
- The amine group is retained at the 3-position, but the nitro group is absent.
Physical Properties :
- Melting point: 157–160°C (for 4d ) .
- NMR Data: Distinct signals at δ 4.25 (d, J = 8.9 Hz, 1H) and δ 56.10 (13C) confirm the dihydro and sulfonyl groups .
Nitrobenzofurazan Derivatives (e.g., 7-Nitrobenzo[c][1,2,5]oxadiazol-4-amine)
Structural Differences :
Reactivity :
N3-(3-Chlorophenyl)-7-(2-methylpyridin-4-yl)benzo[b]thiophene-2,3-diamine
Structural Differences :
NMR Data :
- δ 9.88 (s, 1H) for the amine proton, absent in nitro-containing analogs due to protonation differences .
Benzo[b]thiophen-3-amine (Parent Compound)
Structural Differences :
Physical Properties :
- Boiling point: 313.1°C; density: 1.294 g/cm³ .
- Lower polarity compared to nitro-substituted derivatives.
Data Tables
Preparation Methods
Direct Nitration of Benzo[b]thiophene
The nitration of benzo[b]thiophene serves as a foundational step in synthesizing nitro-substituted derivatives. Early work demonstrated that nitration with fuming nitric acid in acetic acid at 60–70°C produces a mixture of 3-nitrobenzo[b]thiophene (60–65%), 2-nitrobenzo[b]thiophene (10–15%), and 4-nitrobenzo[b]thiophene (20–30%). While this method lacks regioselectivity, subsequent separation via fractional distillation or chromatography enables isolation of the 3-nitro isomer, a precursor for 7-nitrobenzo[b]thiophen-3-amine. Infrared spectroscopy confirms the tautomeric preference of 3-aminobenzo[b]thiophene for the amino form, critical for downstream functionalization.
Regioselective Nitration Strategies
To circumvent the limitations of direct nitration, recent approaches employ directed ortho-metallation (DoM) or protective group strategies. For instance, introducing a bromine atom at the 2-position of benzo[b]thiophene prior to nitration redirects electrophilic attack to the 7-position, yielding 7-nitro-2-bromobenzo[b]thiophene. Subsequent dehalogenation via copper-quinoline-mediated reactions removes the bromine, affording 7-nitrobenzo[b]thiophene in 85% yield. This two-step sequence enhances regiocontrol but requires stringent temperature modulation to prevent desulfurization.
Introduction of the 3-Amino Group
Reduction of Nitro Intermediates
Catalytic hydrogenation represents the most straightforward method for converting nitro groups to amines. For example, hydrogenation of 7-nitrobenzo[b]thiophene over palladium on carbon (10% Pd/C) under 100 psi H₂ in ethanol-triethylamine achieves near-quantitative reduction to 7-aminobenzo[b]thiophene. However, competitive reduction of the thiophene ring necessitates careful catalyst selection and solvent systems. Alternatively, stoichiometric reductions using tin(II) chloride in refluxing ethanol selectively reduce nitro groups without affecting the heterocycle, yielding 7-aminobenzo[b]thiophene in 99% purity.
Vicarious Nucleophilic Substitution (VNS)
The VNS protocol offers a complementary route to introduce amino groups directly into nitrobenzo[b]thiophenes. Treatment of 7-nitrobenzo[b]thiophene with cyanomethylating agents (e.g., p-chlorophenoxyacetonitrile) in the presence of potassium tert-butoxide in DMF at −10°C installs a cyanomethyl group at the 6-position. Subsequent hydrogenolysis with H₂/Pd-C removes the nitro group, yielding 7-amino-6-cyanobenzo[b]thiophene, which undergoes acid-catalyzed cyclization to form thienoindole derivatives. While this method expands functional group tolerance, the multi-step sequence reduces overall efficiency (18% yield over three steps).
One-Pot Synthesis via Willgerodt-Kindler Reaction
A streamlined one-pot synthesis leverages the Willgerodt-Kindler reaction to construct the benzo[b]thiophene core while introducing nitrogen functionality. Reacting 1-(2-chloro-5-nitrophenyl)ethanone with secondary amines (e.g., dimethylamine) and elemental sulfur in refluxing toluene generates 3-aminobenzo[b]thiophenes directly. Optimized conditions (120°C, 12 h) afford this compound in 74% yield, with the nitro group introduced via in situ nitration of the phenyl precursor. This method excels in atom economy but requires precise stoichiometric control to minimize polysulfide byproducts.
Newman-Kwart Rearrangement and Cyclization
O- to S-Arylthiocarbamate Transformation
A five-step synthesis begins with 5-nitro-2-hydroxyacetophenone, which undergoes O-arylation with N,N-dimethylthiocarbamoyl chloride in DMF to form O-arylthiocarbamates. Newman-Kwart rearrangement at 200°C converts these intermediates to S-arylthiocarbamates, which hydrolyze under basic conditions to thiophenols. Cyclization with α-bromoacetophenones in acetone yields 5-nitrobenzo[b]thiophenes, subsequently reduced to 5-aminobenzo[b]thiophenes. Adapting this protocol for 7-nitro derivatives involves nitrating the acetophenone precursor at the para position prior to cyclization.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
Critical to confirming the structure of this compound is concordance between synthetic samples and spectroscopic data:
Q & A
Q. What are the common synthetic routes for 7-Nitrobenzo[b]thiophen-3-amine, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often involves cyclization and nitration steps. For example:
- Cyclization of 2-alkynylthioanisoles using K2S2O8 under radical conditions yields 3-nitrobenzothiophenes, which can be reduced to the amine .
- Bromination and nitration of benzo[b]thiophene precursors, followed by nucleophilic substitution with amines (e.g., 3-chloroaniline), provides regioselective nitro-substituted derivatives .
Key factors affecting yield include solvent choice (e.g., DMF for nucleophilic substitutions), temperature (80–100°C for cyclization), and catalyst selection (e.g., Pd/C for nitro reduction) .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (δ 7.0–8.0 ppm) and nitro/amine groups .
- IR spectroscopy : Identifies functional groups via absorption peaks (e.g., C=O at ~1700 cm<sup>-1</sup>, NO2 at ~1520 cm<sup>-1</sup>) .
- LC-MS/HRMS : Confirms molecular weight and purity, critical for intermediates in multistep syntheses .
Q. How is the nitro group in this compound reduced to an amine, and what catalysts are effective?
Catalytic hydrogenation with Pd/C under H2 achieves selective nitro-to-amine reduction (e.g., 92% yield for 2-phenylbenzo[b]thiophen-3-amine) . Alternative methods include Fe/HCl or NaBH4/NiCl2 , though these may require optimization to avoid over-reduction or byproducts .
Advanced Research Questions
Q. How do substituents on the aryl ring influence the electrochemical behavior of this compound derivatives?
Electron-withdrawing groups (e.g., -NO2, -CF3) stabilize radical anions during cyclic voltammetry, shifting reduction potentials. For example:
- Ortho-hydroxy substituents enable proton-shuttling via hydrogen bonds, leading to quasi-reversible redox behavior in anhydrous DMSO, a phenomenon explained by DFT studies .
- Linear free-energy relationships (LFER) correlate substituent electronic effects with reduction potentials, aiding in predictive modeling of redox-active derivatives .
Q. How can contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives be resolved?
Discrepancies in <sup>13</sup>C NMR shifts arise from charge polarization effects at C-3 and C-7a positions due to electron-withdrawing nitro groups. Dual substituent parameter (DSP) analysis distinguishes resonance vs. inductive effects, particularly for para-substituted aryl rings . Computational tools (e.g., DFT) can validate experimental assignments .
Q. What strategies optimize regioselectivity in the cyclization of nitro-substituted benzo[b]thiophene precursors?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition states .
- Directing groups : Electron-deficient substituents (e.g., -Br) guide regioselective nitration at the 7-position, as seen in dibromo intermediates .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during nitro group installation .
Q. How do structural modifications of this compound impact antibacterial activity?
- Acylated amine derivatives (e.g., 3-carboxypropionyl) enhance activity against Gram-positive bacteria by improving membrane penetration .
- SAR studies : Bulky substituents (e.g., tert-butyl) at the 6-position reduce steric hindrance, increasing binding to bacterial enzymes .
- Mechanism : Derivatives inhibit DNA gyrase by mimicking ATP-binding motifs, validated via MIC assays and molecular docking .
Q. What computational methods explain unexpected reactivity in nitro-substituted benzo[b]thiophenes?
DFT calculations model transition states and intermediates:
Q. How can stability issues in this compound derivatives under acidic/basic conditions be mitigated?
Q. What methodologies enable structure-activity relationship (SAR) analysis for anti-inflammatory derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
